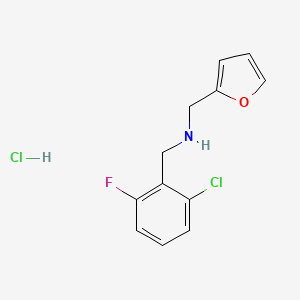![molecular formula C15H14N2O5 B5462478 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B5462478.png)
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one, also known as MNFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MNFP is a synthetic compound that belongs to the family of chalcones, which are known for their diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer. It also inhibits the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one inhibits the growth of cancer cells and reduces the production of inflammatory cytokines and enzymes. In vivo studies have also shown that 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has potent anti-tumor and anti-inflammatory effects. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been found to reduce tumor growth and metastasis in animal models of breast and lung cancer. It has also been shown to reduce inflammation and tissue damage in animal models of inflammatory bowel disease and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been extensively studied for its biological activities, and its mechanism of action is well understood. However, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one also has some limitations for lab experiments. It has poor water solubility, which can limit its bioavailability and efficacy in vivo. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one also has potential toxicity, which needs to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has potential applications in the development of novel drugs for the treatment of cancer and inflammatory diseases. Future research should focus on improving the bioavailability and efficacy of 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one through the development of novel drug delivery systems. The toxicity of 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one needs to be carefully evaluated in preclinical studies to ensure its safety for human use. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one can also be used as a lead compound for the development of new chalcone derivatives with improved biological activities. Overall, 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has significant potential for the development of new drugs for the treatment of cancer and inflammatory diseases.
Synthesemethoden
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one can be synthesized through a multistep reaction process involving the condensation of 2-acetyl-5-methylfuran and 2-methoxy-4-nitrobenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to reduction using sodium borohydride, followed by oxidation with iodine to obtain the final product. The overall yield of 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one synthesis is around 60-70%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. 3-[(2-methoxy-4-nitrophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, through the induction of apoptosis and cell cycle arrest. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and enzymes.
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxy-4-nitroanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-10-3-6-14(22-10)13(18)7-8-16-12-5-4-11(17(19)20)9-15(12)21-2/h3-9,16H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAQYFFEAXPORC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chloro-6-fluorophenyl)acetyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5462405.png)
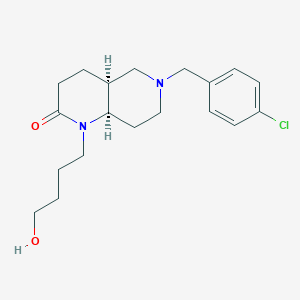
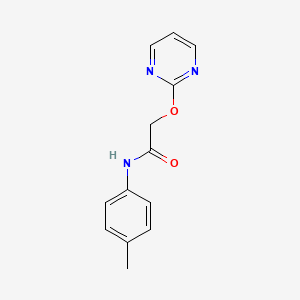
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylisoxazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5462444.png)
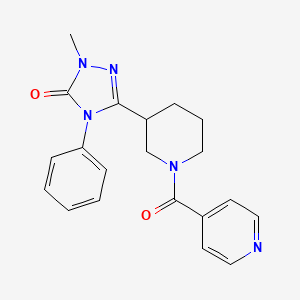
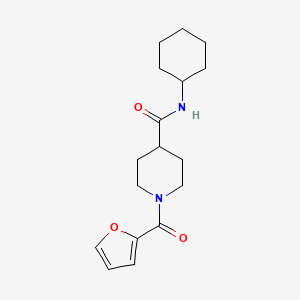
![6-[{[1-(hydroxymethyl)cyclopropyl]methyl}(methyl)amino]-N-[2-(1-methylpiperidin-2-yl)ethyl]nicotinamide](/img/structure/B5462460.png)
![(3S*,4R*)-4-(3-methyl-2-thienyl)-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-ol](/img/structure/B5462464.png)
![2-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5462466.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5462468.png)
![2-fluoro-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5462470.png)
![7-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5462473.png)
![2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B5462477.png)
